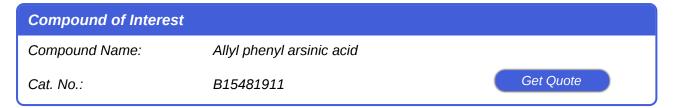


Spectroscopic and Synthetic Profile of Allyl Phenyl Arsinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl phenyl arsinic acid (C₉H₁₁AsO₂) is an organoarsenic compound with potential applications in organic synthesis and materials science. This technical guide provides a comprehensive overview of its spectroscopic characteristics, plausible synthetic routes, and a proposed workflow for its preparation and characterization. Due to the limited availability of experimental data, this document combines theoretical predictions and information from related compounds to serve as a valuable resource for researchers.

Molecular and Spectroscopic Data

Allyl phenyl arsinic acid possesses a central arsenic atom bonded to a phenyl group, an allyl group, an oxygen atom (as an arsenyl group, As=O), and a hydroxyl group (-OH). This structure gives rise to characteristic spectroscopic signatures.

Mass Spectrometry (MS)

While experimental mass spectra are not readily available in the literature, predicted data for various adducts of **allyl phenyl arsinic acid** (monoisotopic mass: 225.9975 Da) can be a useful reference for mass spectrometry studies.[1]



Adduct	Predicted m/z
[M+H] ⁺	227.00478
[M+Na] ⁺	248.98672
[M-H] ⁻	224.99022
[M+NH ₄]+	244.03132
[M+K] ⁺	264.96066
[M+H-H ₂ O] ⁺	208.99476
[M]+	225.99695
[M] ⁻	225.99805

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical ¹³C NMR data suggests the following chemical shift ranges for the carbon atoms in allyl phenyl arsinic acid.[2]

Carbon Type	Predicted ¹³ C Chemical Shift (ppm)
Phenyl carbons	~125–140
Allyl carbons	~115–135

¹H NMR Spectroscopy (Predicted): Based on the structure, the proton NMR spectrum is expected to show signals for the phenyl protons (likely in the aromatic region, ~7-8 ppm), and characteristic signals for the allyl group: a doublet for the CH₂ group adjacent to the arsenic, a multiplet for the CH proton, and two distinct signals for the terminal CH₂ protons of the double bond.

Infrared (IR) Spectroscopy

Predicted IR absorption bands for key functional groups in **allyl phenyl arsinic acid** are listed below.[2]



Functional Group	Predicted IR Absorption (cm ⁻¹)
As=O stretching	~750–850

Additional expected peaks would include those for C-H stretching of the aromatic and allyl groups, C=C stretching of the allyl group, and O-H stretching of the arsinic acid hydroxyl group.

Experimental Protocols: Synthesis

Two primary synthetic routes are considered plausible for the preparation of **allyl phenyl arsinic acid**.[2] The following are generalized experimental protocols based on established organoarsenic chemistry.

Method 1: Allylation of Phenylarsinic Acid

This method involves the direct allylation of phenylarsinic acid using an allyl halide in the presence of a base.

Materials:

- · Phenylarsinic acid
- Allyl bromide
- Sodium hydroxide (NaOH)
- Suitable solvent (e.g., water, ethanol)
- Hydrochloric acid (HCl) for acidification

Procedure:

- Dissolve phenylarsinic acid in an aqueous or alcoholic solution of sodium hydroxide to form the sodium salt.
- Add allyl bromide to the solution and stir the mixture at room temperature or with gentle heating.



- Monitor the reaction progress using a suitable technique (e.g., TLC, LC-MS).
- Once the reaction is complete, cool the mixture and carefully acidify with hydrochloric acid to precipitate the allyl phenyl arsinic acid.
- Filter the crude product, wash with cold water, and purify by recrystallization.

Method 2: Oxidation of Allylphenylarsine

This approach involves the synthesis of an allylphenylarsine precursor followed by its oxidation to the arsinic acid.

Materials:

- Allylphenylarsine
- Hydrogen peroxide (H₂O₂) or other oxidizing agent (e.g., KMnO₄)
- Suitable solvent (e.g., acetone, ethanol)

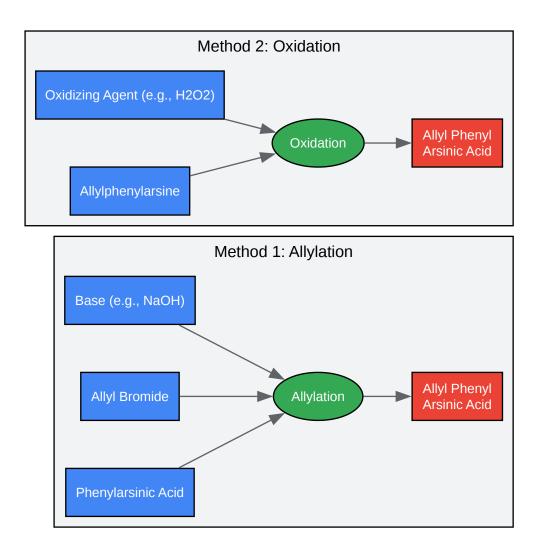
Procedure:

- Dissolve allylphenylarsine in a suitable organic solvent.
- Slowly add the oxidizing agent (e.g., hydrogen peroxide) to the solution while maintaining a controlled temperature (e.g., using an ice bath).
- Stir the reaction mixture until the oxidation is complete.
- Remove the solvent under reduced pressure.
- The resulting crude allyl phenyl arsinic acid can be purified by recrystallization.

Visualized Workflows and Synthetic Pathways

To aid in the conceptualization of the synthesis and characterization of **allyl phenyl arsinic acid**, the following diagrams are provided.

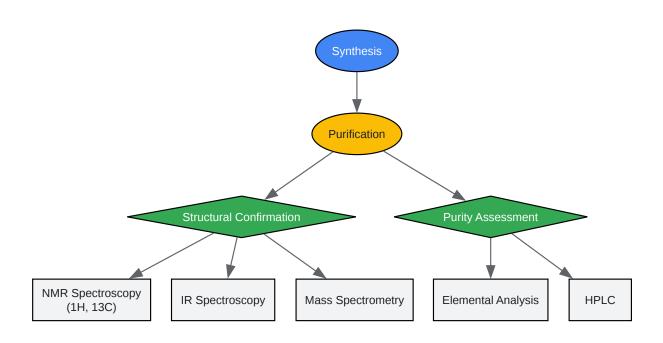




Click to download full resolution via product page

Caption: Plausible synthetic routes to Allyl Phenyl Arsinic Acid.





Click to download full resolution via product page

Caption: Proposed workflow for the synthesis and characterization.

Conclusion

This technical guide consolidates the currently available theoretical and extrapolated data for allyl phenyl arsinic acid. While experimental validation is paramount, the information presented herein provides a solid foundation for researchers to design synthetic strategies and anticipate the spectroscopic properties of this compound. Further experimental investigation is necessary to fully elucidate the characteristics and potential applications of allyl phenyl arsinic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. PubChemLite - Allyl phenyl arsinic acid (C9H11AsO2) [pubchemlite.lcsb.uni.lu]



- 2. Allyl phenyl arsinic acid (21905-27-1) for sale [vulcanchem.com]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of Allyl Phenyl Arsinic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15481911#spectroscopic-data-nmr-ir-ms-of-allyl-phenyl-arsinic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com